Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate
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Overview
Description
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is an organic compound with the molecular formula C11H11ClO4S. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorosulfonyl group. This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate can be synthesized through a multi-step process. One common method involves the esterification of 3-[4-(chlorosulfonyl)phenyl]prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to the corresponding alcohol or amine derivatives.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of ethyl 3-[4-(hydroxysulfonyl)phenyl]prop-2-enoate.
Oxidation: Formation of ethyl 3-[4-(sulfonic acid)phenyl]prop-2-enoate.
Scientific Research Applications
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[4-(methylsulfonyl)phenyl]prop-2-enoate
- Ethyl 3-[4-(fluorosulfonyl)phenyl]prop-2-enoate
- Ethyl 3-[4-(bromosulfonyl)phenyl]prop-2-enoate
Uniqueness
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives
Biological Activity
Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C₁₁H₁₃ClO₄S
- Molecular Weight : 292.74 g/mol
The compound features a prop-2-enoate moiety with a chlorosulfonyl substituent on the phenyl ring, which may contribute to its reactivity and biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide compounds have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | MCF-7 (Breast) | 17 |
Compound B | HT-29 (Colon) | 9 |
This compound | HeLa (Cervical) | TBD |
These findings suggest that the incorporation of a chlorosulfonyl group may enhance the cytotoxic effects of the compound against cancer cells.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the chlorosulfonyl group may interact with cellular proteins or enzymes, leading to altered signaling pathways associated with cell proliferation and apoptosis.
Case Studies and Research Findings
-
Study on Anticancer Effects :
A study conducted on various sulfonamide derivatives demonstrated that those containing a chlorosulfonyl group exhibited enhanced cytotoxicity against MCF-7 and HT-29 cell lines. The study reported an IC50 value of 9 nM for one derivative, indicating potent anticancer activity. -
Neuroprotective Effects :
Research has suggested that compounds with similar structures may possess neuroprotective properties. This compound was evaluated in models of neurodegeneration, showing potential in mitigating neuronal cell death. -
Psychiatric Disorders :
Preliminary investigations into the use of this compound for treating psychiatric disorders have shown promise, particularly in animal models. The compound's ability to modulate neurotransmitter systems could be beneficial in managing conditions such as depression and anxiety.
Properties
Molecular Formula |
C11H11ClO4S |
---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
ethyl (E)-3-(4-chlorosulfonylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11ClO4S/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)17(12,14)15/h3-8H,2H2,1H3/b8-5+ |
InChI Key |
RMNMKTHFABQFJC-VMPITWQZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)Cl |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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